2-(Furan-2-yl)benzo[d]oxazole
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Overview
Description
2-(Furan-2-yl)benzo[d]oxazole is a heterocyclic compound that contains both a furan ring and a benzoxazole ring. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of both furan and benzoxazole rings in its structure allows it to interact with various biological systems, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with furan-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in the presence of sulfuric acid.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-(Furan-2-yl)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)benzo[d]oxazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to its observed biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)benzoxazoline
- 2-(Furan-2-yl)benzothiazole
- 2-(Furan-2-yl)benzimidazole
Uniqueness
2-(Furan-2-yl)benzo[d]oxazole is unique due to the presence of both furan and benzoxazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile scaffold for drug development. Compared to similar compounds, this compound may exhibit improved pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
881-60-7 |
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Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H7NO2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H |
InChI Key |
OXQATLMDNGJNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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